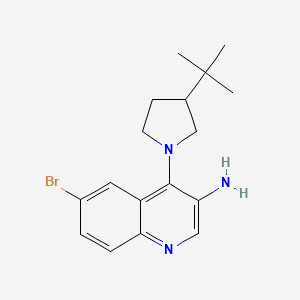
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromine atom at the 6-position and a 3-tert-butylpyrrolidin-1-yl group at the 4-position, along with an amine group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution with Pyrrolidine: The 3-tert-butylpyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions. This involves reacting the brominated quinoline with a tert-butylpyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
化学反应分析
Types of Reactions
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
作用机制
The mechanism of action of 6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the amine and pyrrolidine groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-tert-Butylpyrrolidin-1-yl)quinoline: Lacks the bromine atom at the 6-position.
6-Bromoquinoline: Lacks the 3-tert-butylpyrrolidin-1-yl and amine groups.
4-(Pyrrolidin-1-yl)quinoline: Lacks the tert-butyl group and bromine atom.
Uniqueness
6-Bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine is unique due to the combination of the bromine atom, tert-butylpyrrolidin-1-yl group, and amine group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H22BrN3 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
6-bromo-4-(3-tert-butylpyrrolidin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C17H22BrN3/c1-17(2,3)11-6-7-21(10-11)16-13-8-12(18)4-5-15(13)20-9-14(16)19/h4-5,8-9,11H,6-7,10,19H2,1-3H3 |
InChI 键 |
LZTFEFXQLWGXCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCN(C1)C2=C3C=C(C=CC3=NC=C2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


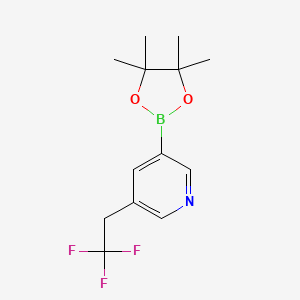
![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
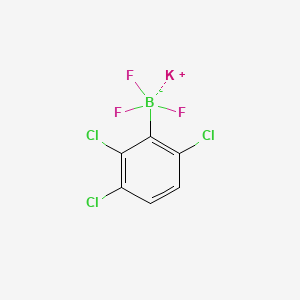
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
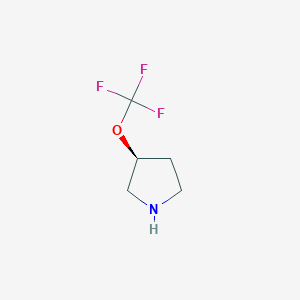
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
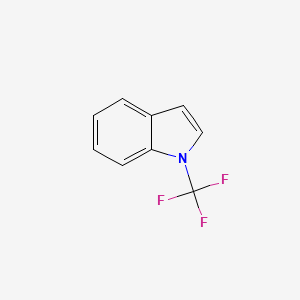
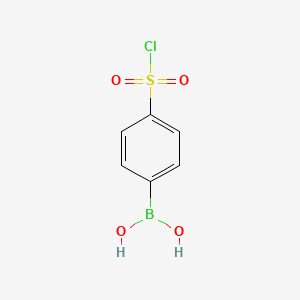
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
